molecular formula C9H21Cl2N3O B1424126 N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236256-46-4

N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride

Cat. No.: B1424126
CAS No.: 1236256-46-4
M. Wt: 258.19 g/mol
InChI Key: CSSQFMRNGFNIEO-UHFFFAOYSA-N
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Description

“N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the CAS Number: 1246172-43-9 . It is a powder at room temperature .

Scientific Research Applications

Antiallergy Activity

A study by Walsh et al. (1990) explored the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, which were evaluated for antiallergy activity. They found several derivatives with significant activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for detecting compounds with antiallergic properties (Walsh et al., 1990).

Antitumor Activity

Research by Rewcastle et al. (1986) and Denny et al. (1987) focused on the potential antitumor properties of derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. They observed that these derivatives exhibited notable in vitro and in vivo antileukemic activity, especially the 5-substituted derivatives, which showed significant activity against the Lewis lung solid tumor (Rewcastle et al., 1986); (Denny et al., 1987).

Diagnostic Imaging for Melanoma

In a 2020 study, Pyo et al. developed a PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), and demonstrated its efficacy in diagnosing primary and metastatic melanomas in animal models. This suggests potential for early stage melanoma diagnosis using PET imaging (Pyo et al., 2020).

Synthesis and CNS Pharmacological Evaluation

Guillon et al. (1998) described the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]-quinoxaline-2-carboxylate derivatives and observed proconvulsant, convulsant, and anticonvulsant activities in mice, providing insights into the CNS pharmacological effects of these compounds (Guillon et al., 1998).

Biochemical Analysis

Biochemical Properties

N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription . The nature of these interactions involves the stabilization of cleavable complexes, leading to the inhibition of the enzyme’s activity and subsequent effects on DNA processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and causing DNA damage . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and forms stable complexes with DNA topoisomerases, inhibiting their activity . This inhibition leads to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, it can disrupt the formation of the signal recognition particle (SRP) complex, affecting the proper delivery of secretory proteins within cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its activity in various experimental conditions. Its long-term effects on cellular function can include sustained DNA damage and prolonged cell cycle arrest . The degradation of the compound and its metabolites can also influence its effectiveness and stability in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it can effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, including severe pain and adverse reactions . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation reactions, including N-oxidation and acridone formation, which are considered detoxication reactions . These metabolic pathways involve enzymes such as cytochrome P450, which play a role in the compound’s metabolism and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transport proteins ensures its proper distribution within the body, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively and exert its biochemical effects.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-12(2)7-6-11-9(13)8-4-3-5-10-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQFMRNGFNIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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